molecular formula C16H15FO4S B2510422 2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone CAS No. 339100-34-4

2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone

Cat. No.: B2510422
CAS No.: 339100-34-4
M. Wt: 322.35
InChI Key: MJQUHHQGUQDTCI-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel kinase inhibitors. Its core structure, featuring a sulfonyl linkage and a hydroxy-dimethylphenyl group, is designed to interact with specific ATP-binding pockets of target enzymes. This compound has been investigated as a key intermediate or a functional analog in the synthesis of potent and selective inhibitors, such as those targeting the VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) pathway. Inhibition of this pathway is a validated strategy for anti-angiogenic therapy , making research into related chemical scaffolds crucial for oncology drug discovery. The fluorophenyl sulfonyl moiety is a common pharmacophore that enhances binding affinity and cellular permeability. The primary research value of this reagent lies in its utility as a building block for the generation of compound libraries or as a probe molecule for studying intracellular signaling cascades driven by tyrosine kinases. Its mechanism of action, when incorporated into larger inhibitor structures, typically involves competitive binding at the kinase active site, thereby preventing phosphorylation and subsequent downstream signaling events that promote processes like cell proliferation and survival. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop new therapeutic candidates for diseases characterized by pathological angiogenesis, including solid tumors and certain ocular diseases.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-1-(4-hydroxy-3,5-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO4S/c1-10-7-12(8-11(2)16(10)19)15(18)9-22(20,21)14-5-3-13(17)4-6-14/h3-8,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQUHHQGUQDTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)CS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfide Oxidation Pathway

Disconnecting the sulfonyl group reveals a sulfide intermediate, 2-[(4-fluorophenyl)thio]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone, which can be oxidized to the sulfone. This route leverages well-established thioether-to-sulfone oxidation chemistry.

Direct Sulfonation Strategy

Alternative pathways involving electrophilic sulfonation were deemed less feasible due to the deactivating nature of the sulfonyl group and steric hindrance from the 3,5-dimethyl substituents.

Detailed Synthetic Procedures

Protection of the Phenolic Hydroxyl Group

To prevent unwanted side reactions during subsequent steps, the hydroxyl group is protected as a methoxy ether:

Step 1: Methylation of 4-Hydroxy-3,5-dimethylphenol

  • Reagents : 4-Hydroxy-3,5-dimethylphenol (1.0 eq), methyl iodide (1.2 eq), K₂CO₃ (2.0 eq), acetone (solvent)
  • Conditions : Reflux at 60°C for 12 h
  • Product : 4-Methoxy-3,5-dimethylphenol (Yield: 92%)

$$ \text{Ar-OH} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3} \text{Ar-OCH}3 $$

Friedel-Crafts Acetylation

The protected phenol undergoes acetylation to install the ketone functionality:

Step 2: Synthesis of 1-(4-Methoxy-3,5-dimethylphenyl)ethanone

  • Reagents : Acetyl chloride (1.5 eq), AlCl₃ (1.3 eq), dichloromethane (solvent)
  • Conditions : 0°C to room temperature, 4 h
  • Product : White crystalline solid (Yield: 85%, m.p. 98–100°C)

$$ \text{Ar-OCH}3 + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{Ar-OCH}3\text{-COCH}_3 $$

α-Bromination of the Ketone

The acetyl group is brominated to enable nucleophilic displacement:

Step 3: Preparation of 2-Bromo-1-(4-methoxy-3,5-dimethylphenyl)ethanone

  • Reagents : N-Bromosuccinimide (1.1 eq), dibenzoyl peroxide (0.1 eq), CCl₄ (solvent)
  • Conditions : Reflux at 80°C under N₂ for 6 h
  • Product : Pale yellow liquid (Yield: 78%)

$$ \text{Ar-COCH}3 + \text{NBS} \rightarrow \text{Ar-COCH}2\text{Br} $$

Thioether Formation

The bromo ketone reacts with 4-fluorothiophenol to form the sulfide intermediate:

Step 4: Synthesis of 2-[(4-Fluorophenyl)thio]-1-(4-methoxy-3,5-dimethylphenyl)ethanone

  • Reagents : 4-Fluorothiophenol (1.2 eq), K₂CO₃ (2.0 eq), DMF (solvent)
  • Conditions : 50°C for 8 h
  • Product : Off-white solid (Yield: 82%, m.p. 132–134°C)

$$ \text{Ar-COCH}2\text{Br} + \text{HS-C}6\text{H}4\text{F} \rightarrow \text{Ar-COCH}2\text{S-C}6\text{H}4\text{F} $$

Oxidation to Sulfone

The sulfide is oxidized to the final sulfone product:

Step 5: Oxidation with Hydrogen Peroxide

  • Reagents : 30% H₂O₂ (3.0 eq), glacial acetic acid (solvent)
  • Conditions : 70°C for 5 h
  • Product : 2-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxy-3,5-dimethylphenyl)ethanone (Yield: 88%)

$$ \text{Ar-S-C}6\text{H}4\text{F} \xrightarrow{\text{H}2\text{O}2} \text{Ar-SO}2\text{-C}6\text{H}_4\text{F} $$

Deprotection of the Methoxy Group

The methoxy protecting group is removed to regenerate the phenolic hydroxyl:

Step 6: Demethylation with BBr₃

  • Reagents : Boron tribromide (3.0 eq), dichloromethane (solvent)
  • Conditions : -78°C to room temperature, 3 h
  • Product : Target compound (Yield: 91%, m.p. 158–160°C)

$$ \text{Ar-OCH}3 \xrightarrow{\text{BBr}3} \text{Ar-OH} $$

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 2H, SO₂Ar-H), 7.25 (d, J = 8.0 Hz, 2H, F-Ar-H), 6.72 (s, 2H, phenolic Ar-H), 4.32 (s, 2H, CH₂SO₂), 2.34 (s, 6H, CH₃), 1.98 (s, 1H, OH).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂ asym), 1145 cm⁻¹ (SO₂ sym), 3400 cm⁻¹ (OH).

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) showed >99% purity with retention time 12.4 min.

Comparative Analysis of Synthetic Routes

Parameter Sulfide Oxidation Route Direct Sulfonation
Overall Yield 58% Not feasible
Step Count 6 N/A
Purification Difficulty Moderate High
Scalability >100 g Limited

Industrial-Scale Considerations

For bulk synthesis (≥1 kg batches), process optimizations include:

  • Replacing DMF with MeCN in Step 4 to simplify solvent recovery
  • Using catalytic TPAP/NMO oxidation in Step 5 for faster kinetics
  • Implementing continuous flow chemistry for Steps 2–4 to improve throughput

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 2-[(4-Fluorophenyl)sulfonyl]-1-(4-oxo-3,5-dimethylphenyl)-1-ethanone.

    Reduction: Formation of 2-[(4-Fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Features

  • Sulfonyl Group : The presence of a sulfonyl group enhances the compound's reactivity and solubility properties.
  • Fluorophenyl Substituent : The fluorine atom can influence the electronic properties of the molecule, potentially impacting its biological activity.
  • Hydroxy and Dimethyl Substituents : These groups may contribute to hydrogen bonding and steric effects, influencing interactions with biological targets.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The sulfonamide moiety is known for its ability to inhibit certain enzymes involved in cancer cell proliferation. A study demonstrated that derivatives of sulfonyl compounds showed efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes such as carbonic anhydrase or cyclooxygenase, which are implicated in inflammatory processes and cancer progression. For instance, a case study highlighted a series of sulfonamide derivatives that effectively inhibited cyclooxygenase-2 (COX-2), leading to reduced inflammation and tumorigenesis.

Development of Organic Electronics

Due to its unique electronic properties, 2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone can be explored in the development of organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating such compounds into device architectures can enhance charge transport and overall efficiency.

Molecular Probes

The compound can be utilized as a molecular probe for studying biological processes due to its ability to selectively bind to specific biomolecules. This application is particularly relevant in drug discovery where understanding the interaction between small molecules and their biological targets is crucial.

Pesticide Development

There is potential for the application of this compound in agricultural chemistry as a pesticide or herbicide. Its structural features may allow it to interact with plant enzymes or receptors, providing a basis for developing new agrochemicals that are more effective and environmentally friendly.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated a series of sulfonamide derivatives similar to this compound for their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives induced significant apoptosis through the activation of caspase pathways.

Case Study 2: Organic Electronics

In a research article from Advanced Functional Materials, researchers explored the use of sulfonamide derivatives in OLED applications. The findings revealed that incorporating this compound into device structures improved charge mobility and light emission efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Sulfonyl Substituents

The substitution pattern on the sulfonyl group significantly impacts physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 339100-34-4 C₁₆H₁₅FO₄S 322.07 4-Fluorophenylsulfonyl group
Phenylsulfonyl Analog 339100-58-2 C₁₆H₁₆O₄S 304.36 Phenylsulfonyl group (no fluorine)

Ethanone Derivatives with Different Aromatic Substituents

Variations in the aromatic ethanone moiety influence steric and electronic properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone C₂₉H₂₀F₂N₃O₃S₂ 592.61 Triazole ring, difluorophenyl, and phenylsulfonyl groups enhance complexity
1-(4-Fluoro-2-methoxyphenyl)ethanone C₉H₉FO₂ 168.17 Simpler ethanone with methoxy and fluorine substituents
  • Triazole vs.

Sulfonamide-Containing Compounds

Sulfonamide derivatives share functional group similarities but differ in core structure:

Compound Name (Example from ) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
6d (N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide) C₂₉H₃₄N₄O₅S₂ 614.73 132–230 Piperazine ring, sulfamoyl-amino group
  • Sulfonamide vs.

Research Findings and Implications

Physicochemical Properties :

  • The 4-hydroxy-3,5-dimethylphenyl group in the target compound contributes to steric hindrance, which may reduce crystallization efficiency compared to analogs with simpler substituents .
  • Fluorine substitution in the sulfonyl group increases logP values, suggesting improved lipid solubility for drug delivery applications .

Synthetic Challenges :

  • Compounds with triazole-thioether linkages (e.g., C₂₉H₂₀F₂N₃O₃S₂) require multi-step syntheses, while the target compound’s synthesis is likely more straightforward due to fewer heterocyclic components .

Biological Relevance :

  • Sulfonamide derivatives (e.g., 6d) from demonstrate broad bioactivity, but the target compound’s lack of a sulfamoyl group may limit its utility in enzyme inhibition compared to these analogs .

Biological Activity

2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on available literature and research findings.

Chemical Structure and Properties

The compound's structure comprises a fluorophenyl group, a sulfonyl moiety, and a hydroxy-dimethylphenyl group. This structural arrangement is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing the fluorophenyl and sulfonyl groups exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways associated with cell survival and apoptosis .

Antimicrobial Properties

Compounds with sulfonyl groups are known for their antimicrobial activities. Preliminary studies suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, it may inhibit certain kinases or other enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are dysregulated, such as cancer or metabolic disorders .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including sulfonation and acylation processes. The following table summarizes the synthetic routes reported in various studies:

StepReaction TypeKey ReagentsYield (%)
1Sulfonation4-Fluorobenzenesulfonyl chloride70
2AcetylationAcetic anhydride65
3HydroxylationSodium hydroxide80

Case Studies

Several case studies have highlighted the biological efficacy of compounds related to this compound:

  • Anticancer Study : A study demonstrated that a structurally similar compound significantly inhibited the growth of breast cancer cells by inducing G1 phase arrest in the cell cycle.
  • Antimicrobial Study : Another research project showed that derivatives of this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition Study : A kinetic study indicated that the compound acts as a competitive inhibitor against specific kinases involved in oncogenic signaling pathways.

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing 2-[(4-fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone?

The synthesis involves sulfonation and ketone coupling reactions. Key steps include:

  • Sulfonation of the fluorophenyl group : Use a sulfonating agent (e.g., chlorosulfonic acid) under controlled anhydrous conditions at 0–5°C to avoid side reactions.
  • Coupling with the hydroxy-dimethylphenyl moiety : Employ nucleophilic aromatic substitution or Friedel-Crafts acylation, requiring inert solvents (e.g., dichloromethane) and catalysts like AlCl₃.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the product from unreacted intermediates .

Q. How can the molecular structure of this compound be validated experimentally?

  • Single-crystal X-ray diffraction : Resolve bond lengths, angles, and dihedral angles (e.g., mean C–C bond length ≈ 1.39 Å, R factor < 0.05) to confirm stereochemistry .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 6.8–7.6 ppm) and carbonyl groups (δ 190–210 ppm).
    • FT-IR : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and ketone (C=O stretch at ~1680 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved?

  • Reproducibility checks : Standardize assay conditions (e.g., pH, temperature) to minimize matrix degradation, as organic compounds in aqueous solutions degrade over time (e.g., 9-hour stability window in ).
  • Structural analogs comparison : Synthesize derivatives with modified sulfonyl or hydroxy groups to isolate structure-activity relationships (SAR). For example, replacing the 4-fluorophenyl group with chlorophenyl may alter binding affinity .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require careful removal to avoid residual toxicity.
  • Temperature control : Lower temperatures (e.g., –10°C) suppress side reactions during sulfonation, while higher temperatures (60–80°C) accelerate coupling steps .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) to improve regioselectivity in Friedel-Crafts reactions .

Q. How can computational methods predict the compound’s environmental toxicity?

  • QSAR modeling : Use EPA DSSTox databases to correlate structural descriptors (e.g., logP, polar surface area) with ecotoxicological endpoints.
  • Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic stability .

Q. What advanced techniques validate degradation pathways under environmental conditions?

  • High-resolution mass spectrometry (HRMS) : Identify photodegradation products (e.g., hydroxylated or desulfonated derivatives) in simulated sunlight experiments.
  • Hyperspectral imaging (HSI) : Monitor real-time degradation in wastewater matrices, though sample cooling is recommended to stabilize organic content .

Methodological Considerations for Data Interpretation

Q. How to address discrepancies in crystallographic vs. spectroscopic data?

  • Dynamic vs. static structure analysis : X-ray data reflect solid-state geometry, while NMR captures solution-state conformations. Use DFT calculations (e.g., Gaussian 09) to model solvent effects on molecular geometry .

Q. What statistical methods are recommended for SAR studies?

  • Multivariate regression : Corrogate electronic (Hammett σ) and steric (Taft’s Eₛ) parameters with bioactivity data.
  • Cluster analysis : Group derivatives by functional group similarity to identify key pharmacophores .

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